5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine
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Overview
Description
5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbohydrazide with benzaldehyde derivatives in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazine derivatives .
Scientific Research Applications
5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise as an anticancer agent and enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and cholinesterase.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity. This interaction can lead to various biological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine ring structure but with an additional triazole ring fused to it.
1,3,4-Thiadiazine-2-thiol: This compound contains a thiol group instead of an amine group at the 2-position of the thiadiazine ring.
Uniqueness
5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine is unique due to its specific substitution pattern and the presence of two phenyl groups at the 5 and 6 positions. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
114514-78-2 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5,6-diphenyl-4H-1,3,4-thiadiazin-2-amine |
InChI |
InChI=1S/C15H13N3S/c16-15-18-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10,17H,(H2,16,18) |
InChI Key |
XIBYYDNGCQQMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=NN2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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